2-chloro-N-(2-cyanophenyl)benzamide 2-chloro-N-(2-cyanophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0666551
InChI: InChI=1S/C14H9ClN2O/c15-12-7-3-2-6-11(12)14(18)17-13-8-4-1-5-10(13)9-16/h1-8H,(H,17,18)
SMILES: C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.68 g/mol

2-chloro-N-(2-cyanophenyl)benzamide

CAS No.:

Cat. No.: VC0666551

Molecular Formula: C14H9ClN2O

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-cyanophenyl)benzamide -

Specification

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
IUPAC Name 2-chloro-N-(2-cyanophenyl)benzamide
Standard InChI InChI=1S/C14H9ClN2O/c15-12-7-3-2-6-11(12)14(18)17-13-8-4-1-5-10(13)9-16/h1-8H,(H,17,18)
Standard InChI Key JRWDMHLLRMAAGG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl
Canonical SMILES C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Properties

CompoundOrtho Substituent on Benzoyl RingSubstituent on Aniline RingDihedral Angle Between Benzene RingsReference
2-Chloro-N-(2-cyanophenyl)benzamideChloro2-CyanoNot reported
2-Chloro-N-(3-chlorophenyl)benzamideChloro3-Chloro69.74(14)°
2-Chloro-N-(2,3-dimethylphenyl)benzamideChloro2,3-Dimethyl7.7(1)°
2-Chloro-N-(3,4-dimethylphenyl)benzamideChloro3,4-Dimethyl80.8(2)°
2-Chloro-N-(4-methylphenyl)benzamideChloro4-Methyl82.8(1)°
2-Chloro-N-(2,6-dimethylphenyl)benzamideChloro2,6-Dimethyl3.30(18)°

Synthesis Methods

Several synthetic approaches can be employed for preparing 2-chloro-N-(2-cyanophenyl)benzamide, drawing from established methods for similar benzamide derivatives. The most direct route typically involves the reaction of 2-cyanophenylamine with 2-chlorobenzoyl chloride under basic conditions.

Evidence from related compounds suggests that the synthesis of N-(2-cyanophenyl)benzamide derivatives has been successfully achieved by reacting 2-cyanophenylamine with various benzoyl chlorides in pyridine at elevated temperatures. For instance, the synthesis of N-(2-cyanophenyl)benzamide derivatives described in the literature involves heating the reaction mixture at 80°C for 16-21 hours, followed by appropriate workup and purification procedures .

An alternative approach could involve coupling 2-cyanophenylamine with 2-chlorobenzoic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is commonly employed for amide bond formation in complex molecules and offers milder reaction conditions.

The synthesis of 2-chloro-N-arylacetamides, which share structural similarities with our compound of interest, has been reported by stirring the appropriate arylamine with 2-chloroacetyl chloride under basic conditions . This approach could be adapted for the synthesis of 2-chloro-N-(2-cyanophenyl)benzamide.

MethodReactantsConditionsExpected YieldReference for Similar Approach
Acyl Chloride Method2-Cyanophenylamine + 2-Chlorobenzoyl chloridePyridine, 80°C, 16-21h50-62%
Carboxylic Acid Coupling2-Cyanophenylamine + 2-Chlorobenzoic acidDCC or EDC, DIPEA, DCM, RTModerate to good
Via Thionyl Chloride2-Chlorobenzoic acid → 2-Chlorobenzoyl chloride → Amidation1) SOCl₂, reflux 2) Amine, baseVariableCommon synthetic procedure
Compound ClassAntibacterial ActivityAntifungal ActivityOther Biological ActivitiesTarget OrganismsReference
2-Chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivativesSignificantNot reportedNot reportedS. aureus, P. aeruginosa
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesPromisingActiveAnticancerBacterial and fungal species, MCF7 breast cancer cells
4/5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamidesComparable to standardsActivePET inhibitionMycobacterial, bacterial, and fungal strains
N-Benzoyl-2-hydroxybenzamidesActiveNot reportedAntiprotozoalP. falciparum, T. b. rhodesiense, T. cruzi, L. donovani

Based on these findings, 2-chloro-N-(2-cyanophenyl)benzamide may exhibit antimicrobial, antifungal, and potentially anticancer activities, though specific experimental validation would be necessary to confirm these predictions.

Related Compounds

Several compounds structurally related to 2-chloro-N-(2-cyanophenyl)benzamide have been reported in the literature, providing context for understanding the potential properties and activities of our compound of interest.

Structurally Similar Benzamides

A number of 2-chloro-N-arylbenzamide derivatives have been synthesized and characterized, differing primarily in the substituents on the aniline ring. Examples include 2-chloro-N-(3-chlorophenyl)benzamide , 2-chloro-N-(2,3-dimethylphenyl)benzamide , 2-chloro-N-(3,4-dimethylphenyl)benzamide , 2-chloro-N-(4-methylphenyl)benzamide , and 2-chloro-N-(2,6-dimethylphenyl)benzamide .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
2-Chloro-N-(2-cyanophenyl)benzamideC₁₄H₉ClN₂O256.69Base compound
2-Chloro-N-(3-chlorophenyl)benzamideC₁₃H₉Cl₂NO266.113-Chlorophenyl vs. 2-cyanophenyl
2-Chloro-N-(2,3-dimethylphenyl)benzamideC₁₅H₁₄ClNO259.722,3-Dimethylphenyl vs. 2-cyanophenyl
2-Chloro-N-(3,4-dimethylphenyl)benzamideC₁₅H₁₄ClNO259.723,4-Dimethylphenyl vs. 2-cyanophenyl
2-Chloro-N-(4-methylphenyl)benzamideC₁₄H₁₂ClNO245.704-Methylphenyl vs. 2-cyanophenyl
N-(4-chloro-2-cyanophenyl)-N-(4-chlorobenzyl)benzamideC₂₁H₁₄Cl₂N₂O380.0483Additional N-(4-chlorobenzyl) group

Future Research Directions

Given the limited information specifically addressing 2-chloro-N-(2-cyanophenyl)benzamide in the current literature, several research directions would be valuable for expanding our understanding of this compound.

Comprehensive Synthesis and Characterization

A detailed study of various synthetic routes to 2-chloro-N-(2-cyanophenyl)benzamide would be valuable, comparing yields, purity, and scalability. Complete spectroscopic characterization including 1H NMR, 13C NMR, IR, MS, and X-ray crystallography would provide definitive structural information and enable comparison with related compounds.

Biological Activity Screening

Systematic evaluation of the biological activities of 2-chloro-N-(2-cyanophenyl)benzamide would be essential, particularly focusing on:

  • Antimicrobial activity against Gram-positive and Gram-negative bacteria, with special attention to S. aureus and P. aeruginosa

  • Antifungal activity against relevant pathogens

  • Anticancer activity against various cell lines, particularly breast cancer cells (MCF7)

  • Antiparasitic activity against protozoan parasites like P. falciparum and Leishmania species

Structure-Activity Relationship Studies

Synthesis of a series of derivatives with systematic modifications to the core structure would enable the establishment of structure-activity relationships. Potential modifications include:

  • Variation of the position of the chloro substituent on the benzoyl ring

  • Modification of the position or replacement of the cyano group on the aniline ring

  • Introduction of additional substituents on either aromatic ring

  • Exploration of bioisosteric replacements for key functional groups

Computational Studies

Research AreaKey ObjectivesMethodologiesExpected Outcomes
SynthesisOptimize preparation methodsVarious synthetic routes, purification techniquesHigh-yield, scalable synthesis protocol
Structural CharacterizationDetermine precise structural parametersNMR, IR, MS, X-ray crystallographyComplete spectroscopic and crystallographic data
Biological EvaluationAssess antimicrobial, antifungal, anticancer activitiesIn vitro screening assays, MIC determinationIdentification of promising bioactivities
SAR StudiesUnderstand impact of structural modificationsSynthesis of derivatives, bioactivity comparisonDesign principles for optimized derivatives
Computational AnalysisPredict properties and interactionsMolecular modeling, docking studiesInsights into mechanism of action, guide for synthesis
Materials ApplicationsExplore physical propertiesThermal analysis, spectroscopy, microscopyNovel applications in materials science

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